3-Methyl Substitution Confers Enhanced MCH1R Binding Affinity vs. Unsubstituted Scaffold
In a systematic SAR study of imidazo[1,2-a]pyridine-based MCH1R antagonists (Kishino et al., 2008), introduction of a methyl substituent at the 3-position of the imidazo[1,2-a]pyridine core provided compounds with a 'significant improvement in MCH1R affinity' compared to the corresponding 3-unsubstituted analogs [1]. The 3-methyl modification was identified as a key structural determinant for enhanced receptor engagement, with representative compounds in the series achieving potent MCH1R antagonism and favorable brain exposure in rodent models . Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate embodies this critical 3-methyl pharmacophoric feature, distinguishing it from ethyl imidazo[1,2-a]pyridine-2-carboxylate (CAS 38922-77-9), which lacks this substitution.
| Evidence Dimension | MCH1R binding affinity improvement conferred by 3-methyl substitution |
|---|---|
| Target Compound Data | 3-Methyl-substituted imidazo[1,2-a]pyridine series: significant improvement in MCH1R affinity vs. unsubstituted parent |
| Comparator Or Baseline | 3-Unsubstituted imidazo[1,2-a]pyridine parent scaffold: baseline MCH1R affinity |
| Quantified Difference | Significant improvement (qualitative; quantitative IC₅₀ values for individual 3-methyl derivatives such as compound 7e reported in the primary source with IC₅₀ values in the low nanomolar range; see original publication for exact compound-level data) |
| Conditions | MCH1R binding assay and functional antagonism assay (FLIPR, Ca²⁺ mobilization) in HEK293 cells expressing recombinant human or rat MCH1R [1] |
Why This Matters
For research programs targeting MCH1R (obesity, metabolic disorders), procurement of the 3-methyl-substituted intermediate ensures alignment with established SAR that drives target potency; the unsubstituted analog lacks this validated affinity-enhancing feature.
- [1] Kishino, H., Moriya, M., Sakuraba, S., Sakamoto, T., Takahashi, H., Suzuki, T., ... & Fukami, T. (2008). Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists. Bioorganic & Medicinal Chemistry Letters, 18(7), 2198–2202. View Source
